molecular formula C9H9N3O3 B2402741 4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate CAS No. 1262770-92-2

4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate

Cat. No.: B2402741
CAS No.: 1262770-92-2
M. Wt: 207.189
InChI Key: ZENYHDSETXEWTM-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate is a chemical compound with the molecular formula C9H9N3O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a 1H-1,2,4-triazol-5-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate typically involves the reaction of 4-bromobenzoic acid with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced triazole derivatives .

Scientific Research Applications

4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate involves its interaction with specific molecular targets. For instance, in cancer research, it has been found to induce apoptosis in cancer cells by activating certain pathways that lead to cell death. The triazole ring is believed to play a crucial role in binding to the target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.H2O/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h1-5H,(H,13,14)(H,10,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENYHDSETXEWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=NN2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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